molecular formula C20H21N3O5S B2661529 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1105056-58-3

4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2661529
CAS No.: 1105056-58-3
M. Wt: 415.46
InChI Key: KITZJRRKLGULTO-UHFFFAOYSA-N
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Description

4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of the quinoxaline moiety: This can be done through condensation reactions with appropriate quinoxaline precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or pyrrolidine moieties.

    Reduction: Reduction reactions can be used to modify the quinoxaline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Quinoxaline derivatives are often studied as catalysts in organic reactions.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents against various pathogens.

    Anticancer Agents: Some derivatives are being investigated for their anticancer properties due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Pharmaceuticals: The compound can be a precursor or intermediate in the synthesis of pharmaceutical drugs.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, they might inhibit enzymes by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.

Comparison with Similar Compounds

Similar Compounds

    4-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar compounds might include other quinoxaline derivatives with different substituents on the aromatic rings or the pyrrolidine moiety.

Uniqueness

    Structural Features: The presence of the methoxyphenyl sulfonyl group and the specific arrangement of the pyrrolidine and quinoxaline rings might confer unique biological activities or chemical reactivity.

    Biological Activity: Differences in substituents can lead to variations in biological activity, making this compound potentially more effective or selective in certain applications compared to its analogs.

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-28-14-8-10-15(11-9-14)29(26,27)23-12-4-7-18(23)20(25)22-13-19(24)21-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITZJRRKLGULTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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